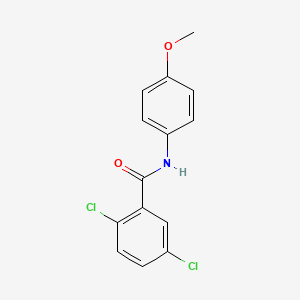![molecular formula C11H13FN2 B2720196 [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287315-19-7](/img/structure/B2720196.png)
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has been studied for its potential therapeutic applications. The compound has been synthesized and studied in various scientific research studies.
Wirkmechanismus
The mechanism of action of [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. In the scientific research study by Zhang et al. (2013), the compound was found to induce apoptosis (cell death) in cancer cells by activating the mitochondrial pathway. In the scientific research study by Wang et al. (2014), the compound was found to inhibit the production of inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to have various biochemical and physiological effects. In the scientific research study by Zhang et al. (2013), the compound was found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. In the scientific research study by Wang et al. (2014), the compound was found to have anti-inflammatory activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is its potential therapeutic applications. The compound has been found to have anti-tumor and anti-inflammatory activity in various scientific research studies. One limitation of the compound is that its mechanism of action is not fully understood. Further scientific research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are many future directions for scientific research on [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One future direction is to further study the compound's mechanism of action. Understanding the compound's mechanism of action could lead to the development of more effective therapeutic applications. Another future direction is to study the compound's potential for use in combination therapy with other anti-cancer or anti-inflammatory drugs. Finally, further scientific research is needed to study the compound's toxicity and potential side effects.
Synthesemethoden
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized using a method described in a scientific research paper by Zhang et al. (2013). The synthesis involves reacting 2-fluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine in the presence of potassium tert-butoxide and then reacting the resulting compound with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential therapeutic applications. In a scientific research study by Zhang et al. (2013), the compound was found to have anti-tumor activity in vitro against various cancer cell lines. The compound was also found to inhibit the growth of tumors in vivo in a mouse xenograft model. In another scientific research study by Wang et al. (2014), the compound was found to have anti-inflammatory activity in vitro and in vivo.
Eigenschaften
IUPAC Name |
[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-9-4-2-1-3-8(9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVZZHJNUAJRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B2720113.png)
![(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2720114.png)
![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2720120.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2720121.png)
![2-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2720122.png)

![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2720126.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B2720128.png)


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720132.png)
![3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2720134.png)
![3-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2720135.png)
![5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2720136.png)